molecular formula C20H15ClN6O B2551537 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-40-0

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2551537
CAS No.: 1207017-40-0
M. Wt: 390.83
InChI Key: WKTVRPSMWWOKCW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of Pyridine Rings: The pyridine rings can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(2-chlorophenyl)-N-[(pyridin-4-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 1-(2-chlorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN6OC_{17}H_{15}ClN_{6}O with a molecular weight of approximately 344.79 g/mol. The presence of the triazole ring contributes to its biological activity, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown significant activity against various bacterial strains and fungi. For instance, it has been reported to exhibit potent antifungal effects comparable to established antifungal agents like fluconazole .

Anticancer Properties

Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective activities. It was found to protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) production and inhibiting neuroinflammatory responses . Mechanistic studies suggest that it may block the NF-κB signaling pathway, which is crucial in neuroinflammation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents on the phenyl and pyridine moieties significantly influence biological activity. For example, variations in the halogen substituents on the phenyl ring have been correlated with increased potency against specific targets such as acetylcholinesterase (AChE) inhibitors .

Substituent Biological Activity
2-ChlorophenylEnhanced antimicrobial and anticancer activity
Pyridin-2-yl methylNeuroprotective properties
Pyridin-4-ylImproved AChE inhibition

Case Study 1: Antimicrobial Efficacy

In a study assessing the efficacy of various triazole derivatives, this compound demonstrated an IC50 value of 3.08 ± 0.29 μM against Escherichia coli and other pathogenic bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

In animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive functions as measured by behavioral assays. The treatment reduced amyloid-beta aggregation and improved memory retention scores compared to control groups .

Properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-6-1-2-7-17(16)27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-13-15-5-3-4-10-23-15/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTVRPSMWWOKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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